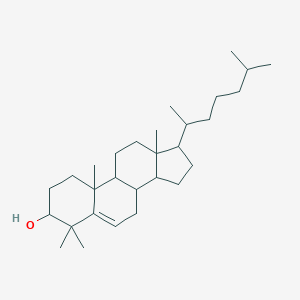
4,4-DIMETHYL-5-CHOLESTEN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-DIMETHYL-5-CHOLESTEN-3-OL is a sterol derivative with the molecular formula C29H50O and a molecular weight of 414.7067 . It is also known by other names such as 4,4-Dimethylcholest-5-enol and 4,4-Dimethylcholesterol . This compound is a modified form of cholesterol, characterized by the presence of two additional methyl groups at the 4th carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIMETHYL-5-CHOLESTEN-3-OL typically involves the modification of cholesterol or its derivatives. One common method includes the methylation of cholesterol at the 4th carbon position. This can be achieved using reagents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-DIMETHYL-5-CHOLESTEN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or aldehydes at the 3rd carbon position.
Reduction: Reduction reactions can convert the double bond at the 5th position to a single bond, forming saturated derivatives.
Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or acetic anhydride are used for substitution reactions.
Major Products
Oxidation: 4,4-Dimethylcholest-5-en-3-one
Reduction: 4,4-Dimethylcholestane
Substitution: 4,4-Dimethylcholest-5-en-3-chloride
Scientific Research Applications
4,4-DIMETHYL-5-CHOLESTEN-3-OL has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential effects on cholesterol metabolism and related diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4,4-DIMETHYL-5-CHOLESTEN-3-OL involves its interaction with cell membranes, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes involved in cholesterol metabolism, thereby affecting the biosynthesis and regulation of cholesterol in the body.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, lacking the additional methyl groups at the 4th position.
4,4-Dimethylcholest-5-en-3-one: An oxidized form of 4,4-DIMETHYL-5-CHOLESTEN-3-OL.
4,4-Dimethylcholestane: A fully saturated derivative.
Uniqueness
This compound is unique due to the presence of the two methyl groups at the 4th carbon position, which can significantly alter its chemical properties and biological activity compared to cholesterol and its other derivatives.
Properties
CAS No. |
1253-88-9 |
|---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h14,19-24,26,30H,8-13,15-18H2,1-7H3 |
InChI Key |
DASOUCLGLBPXLC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


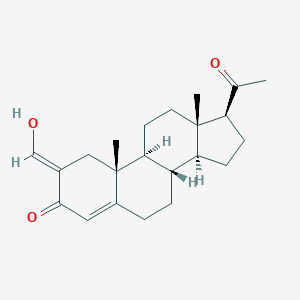
![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
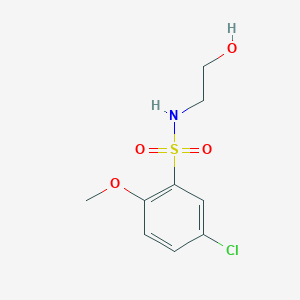

![1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
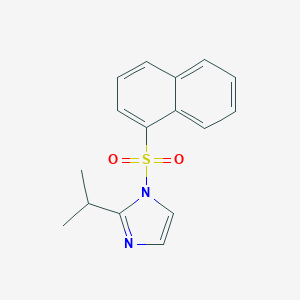
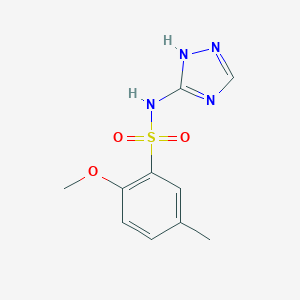
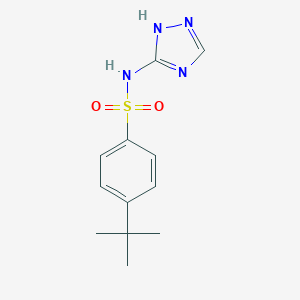
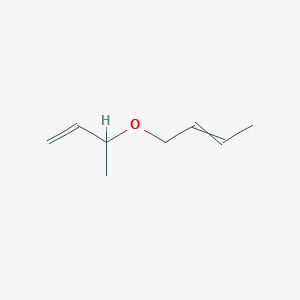
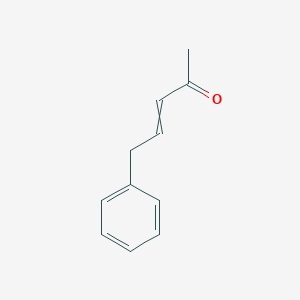
![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
